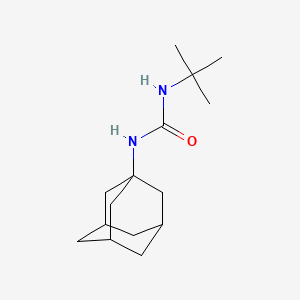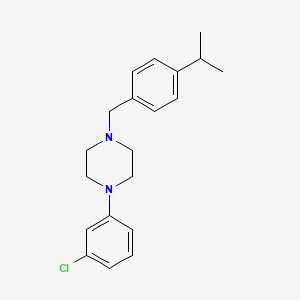
1-(3-chlorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It has been studied for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
Wirkmechanismus
The exact mechanism of action of mCPP is not fully understood. It is known to act as a serotonin receptor agonist, specifically at the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. It may also affect other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
mCPP has been shown to increase heart rate, blood pressure, and body temperature in animal models. It may also affect glucose metabolism and cause changes in the levels of various hormones. In humans, mCPP has been shown to induce anxiety, panic attacks, and other psychological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using mCPP in lab experiments is its well-defined pharmacological profile. It has been extensively studied and its effects are well-known. However, its adverse effects, such as inducing panic attacks, may limit its use in certain experiments. Additionally, its effects may vary depending on the species and strain of the animal being used.
Zukünftige Richtungen
There are several future directions for the study of mCPP. One direction is to further investigate its potential use in the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitters and hormones. Additionally, the development of new compounds based on the structure of mCPP may lead to the discovery of more effective treatments for psychiatric disorders.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine, or mCPP, is a psychoactive drug that has been studied for its potential use in the treatment of various psychiatric disorders. Its mechanism of action involves serotonin receptor agonism, and it has been shown to have both anxiogenic and antidepressant effects. However, its adverse effects, such as inducing panic attacks, may limit its use in certain experiments. There are several future directions for the study of mCPP, including further investigation of its potential therapeutic uses and the development of new compounds based on its structure.
Synthesemethoden
MCPP can be synthesized through various methods, including the reaction of 3-chlorophenylpiperazine with 1-methyl-3-phenylpropan-1-ol in the presence of a catalyst. Another method involves the reaction of 3-chlorophenylpiperazine with 1-methyl-3-phenylpropanolamine in the presence of a reducing agent. The purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
MCPP has been studied for its potential use in the treatment of various psychiatric disorders. It has been shown to have anxiogenic and antidepressant effects in animal models. In a human study, mCPP was found to increase anxiety and induce panic attacks in patients with panic disorder. However, it has also been shown to reduce symptoms of obsessive-compulsive disorder in some patients.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-17(10-11-18-6-3-2-4-7-18)22-12-14-23(15-13-22)20-9-5-8-19(21)16-20/h2-9,16-17H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMZTAGLRGIETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(4-phenylbutan-2-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)
![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)

![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)